molecular formula C5H6ClNO B1594881 2-Chloro-n-prop-2-ynylacetamide CAS No. 7458-03-9

2-Chloro-n-prop-2-ynylacetamide

Cat. No. B1594881
CAS RN: 7458-03-9
M. Wt: 131.56 g/mol
InChI Key: HXLOGOSOYYXKCZ-UHFFFAOYSA-N
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Description

2-Chloro-n-prop-2-ynylacetamide, also known as CPAA, is a chemical compound that has shown promising results in scientific research. CPAA is a yellowish solid that is soluble in water and organic solvents. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the transmission of nerve impulses. CPAA has been the subject of extensive research due to its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

Degradation Pathways and Environmental Impact

  • Research has demonstrated the ability of certain soil bacteria to degrade propachlor, a chloroacetamide herbicide, suggesting pathways for bioremediation of similar compounds. Two different bacterial strains were found to degrade propachlor through distinct pathways, leading to the accumulation of various intermediate compounds before breaking down into carbon dioxide, highlighting the potential for microbial remediation of environmental contaminants (Margarita Martín et al., 1999).

Polymer Synthesis and Applications

  • A study on the synthesis of N-propargylacetamide and -propaneamide monomers and their polymerization revealed insights into the formation of polymers with specific helical structures. These polymers exhibited varied solubilities and molecular weights, suggesting their potential use in material science and engineering (Jian-guo Deng et al., 2004).

Molecular Conformations and Supramolecular Assembly

  • The molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides have been studied, providing insights into the structural characteristics and interactions that could influence the development of new materials or chemical entities (P. Nayak et al., 2014).

Spin-Crossover Iron(II) Complexes

  • Research on spin-crossover (SCO) complexes involving a tridentate ligand suggests potential applications in molecular switches or sensors. The study explores the synthesis of these complexes and their properties, including the SCO phenomenon, which is influenced by external factors such as temperature or light (Tetsuya Sato et al., 2009).

Carcinogenicity and Metabolism Studies

  • Studies on the metabolism and carcinogenicity of compounds related to 2-fluorenylacetamide have been conducted, providing valuable information on the mechanisms of action and potential health risks associated with exposure to certain chemicals. These studies contribute to our understanding of chemical toxicity and the development of safer compounds (E. Weisburger et al., 1958).

properties

IUPAC Name

2-chloro-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLOGOSOYYXKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340577
Record name 2-chloro-n-prop-2-ynylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-prop-2-ynylacetamide

CAS RN

7458-03-9
Record name 2-chloro-n-prop-2-ynylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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